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  • Product: AVG-233

Core Science & Biosynthesis

Foundational

The Optimization of a Novel Antiviral: A Technical Guide to the Initial Hit-to-Lead Campaign of AVG-233

For Immediate Release [CITY, STATE] – [DATE] – In a significant advancement for antiviral research, a comprehensive technical guide detailing the initial hit-to-lead optimization of AVG-233, a novel inhibitor of the Resp...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [DATE] – In a significant advancement for antiviral research, a comprehensive technical guide detailing the initial hit-to-lead optimization of AVG-233, a novel inhibitor of the Respiratory Syncytial Virus (RSV), has been compiled. This document provides an in-depth look at the medicinal chemistry, mechanism of action, and preclinical evaluation of this promising compound, offering valuable insights for researchers, scientists, and drug development professionals. AVG-233 is an allosteric inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2] The optimization efforts detailed in this guide led to the discovery of AVG-388, a successor compound with enhanced oral efficacy.[3]

Unraveling the Mechanism of a New RSV Inhibitor

AVG-233 exhibits potent nanomolar activity against a range of clinical RSV isolates.[3] Its mechanism of action involves binding to the viral L protein, a key component of the RdRp complex. This binding event stalls the polymerase in its initiation conformation, thereby preventing the synthesis of viral mRNA.[3][4] Target site mapping through photoaffinity labeling has identified the binding site at the interface of the polymerase core, capping, and connector domains.[3][4] Resistance to AVG-233 has been linked to mutations in the L protein, specifically at residues L1502Q, Y1631H, and H1632Q.[3]

From Hit to Lead: A Data-Driven Optimization Journey

The initial hit, identified through high-throughput screening, demonstrated low-micromolar potency against the RSV RdRp.[1] A structure-activity relationship (SAR) campaign was launched to improve the compound's antiviral activity and pharmacokinetic properties. This effort was guided by a three-dimensional quantitative structure-activity relationship (3D-QSAR) model.[1] While AVG-233 showed promising in vitro activity and a good selectivity index, its in vivo efficacy was found to be limited.[3][4]

Further synthetic optimization, informed by docking poses, focused on modifications to the chemical scaffold of AVG-233.[3] This led to the development of AVG-388, which demonstrated significantly improved oral efficacy in a mouse model of RSV infection.[3]

Quantitative Analysis of the AVG Chemotype

The following tables summarize the key quantitative data gathered during the hit-to-lead optimization of the AVG series of compounds.

Table 1: In Vitro Activity of AVG-233 and Analogs

CompoundEC50 (µM) vs. RSV A2IC50 (µM) in RdRp AssaySelectivity Index (SI)
AVG-233 0.14 - 0.31[2]~39[3]>1660[3]
AVG-158 (Data not available)(Data not available)(Data not available)
AVG-388 (Data not available)(Data not available)(Data not available)
AVG-390 (Data not available)(Data not available)(Data not available)
AVG-436 (Data not available)(Data not available)(Data not available)

Table 2: Binding Affinity and Pharmacokinetics of AVG-233

ParameterValue
Binding Target RSV L Protein[3]
Dissociation Constant (KD) vs. L Protein 38.3 µM[3]
Dissociation Constant (KD) vs. L1-1749 Fragment 53.1 µM[3]
Oral Bioavailability (Mouse) 34%[1]

Table 3: In Vivo Efficacy of AVG-233 and Optimized Analog AVG-388

CompoundDoseRouteLung Viral Load Reduction (log10 TCID50/ml)
AVG-233 50 mg/kg, twice dailyOral(Not statistically significant)[3]
AVG-388 50 mg/kg, twice dailyOral1.3 (± 0.25)[3]
AVG-388 150 mg/kg, twice dailyOral1.9[4]
AVG-436 50 mg/kg, twice dailyOral0.89 (± 0.14)[3]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the evaluation of AVG-233 are outlined below.

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of the RSV polymerase.

  • Enzyme Source: Purified recombinant RSV L-P complexes.

  • Template: A synthetic single-stranded RNA promoter sequence or a primer/template RNA pair.[3]

  • Reaction Mixture: The reaction typically contains the purified RdRp complex, the RNA template, and a mixture of nucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., 32P-GTP) for detection.[3]

  • Procedure:

    • The RdRp complex is incubated with the test compound at various concentrations.

    • The RNA template and NTP mix are added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the resulting radiolabeled RNA products are separated by gel electrophoresis.

    • The amount of RNA synthesis is quantified by autoradiography and densitometry.[3]

  • Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated.

Biolayer Interferometry (BLI) for Binding Affinity

BLI is used to measure the direct binding of the compound to its protein target.

  • Instrumentation: An optical biosensor system.

  • Ligand: Biotinylated RSV L protein or its fragments immobilized on a streptavidin-coated biosensor tip.

  • Analyte: The test compound (e.g., AVG-233) in solution at various concentrations.

  • Procedure:

    • A baseline is established with the biosensor tip in buffer.

    • The biosensor is dipped into a solution containing the ligand for immobilization.

    • The tip is then moved to a solution containing the analyte to measure the association phase.

    • Finally, the tip is moved back to a buffer-only solution to measure the dissociation phase.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined, and the dissociation constant (KD) is calculated (KD = koff / kon).

Photoaffinity Labeling for Target Identification

This technique is employed to covalently link the compound to its binding site on the target protein.

  • Probe Design: Analogs of AVG-233 are synthesized with a photoactivatable group (e.g., diazirine or aryl azide) and an enrichment handle (e.g., biotin).[3]

  • Procedure:

    • Purified RSV polymerase is incubated with the photoaffinity probe.

    • The mixture is exposed to UV light to activate the photoreactive group, leading to covalent cross-linking to nearby amino acid residues.[3]

    • The protein-probe complex is then digested into peptides (e.g., with trypsin).

    • The biotinylated peptides are enriched using streptavidin beads.

    • The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residues that were cross-linked.[3]

Visualizing the Path to an Optimized Antiviral

The following diagrams illustrate the key concepts and workflows involved in the hit-to-lead optimization of AVG-233.

Hit_to_Lead_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization High-Throughput Screen High-Throughput Screen Initial Hit Initial Hit High-Throughput Screen->Initial Hit Identifies SAR Studies SAR Studies Initial Hit->SAR Studies AVG-233 (Lead) AVG-233 (Lead) SAR Studies->AVG-233 (Lead) Improves Potency AVG-388 (Optimized Lead) AVG-388 (Optimized Lead) SAR Studies->AVG-388 (Optimized Lead) Improves Oral Efficacy Pharmacokinetic Profiling Pharmacokinetic Profiling AVG-233 (Lead)->Pharmacokinetic Profiling In Vivo Efficacy Studies In Vivo Efficacy Studies Pharmacokinetic Profiling->In Vivo Efficacy Studies Informs In Vivo Efficacy Studies->AVG-388 (Optimized Lead) Identifies need for improvement

Caption: The hit-to-lead optimization workflow for the AVG series of RSV inhibitors.

RSV_Polymerase_Inhibition RSV L-Protein RSV L-Protein RdRp Complex RdRp Complex RSV L-Protein->RdRp Complex AVG-233 AVG-233 AVG-233->RSV L-Protein Binds to allosteric site Inhibition Inhibition AVG-233->Inhibition mRNA Synthesis mRNA Synthesis RdRp Complex->mRNA Synthesis Catalyzes Viral RNA Viral RNA Viral RNA->RdRp Complex Template Inhibition->mRNA Synthesis Blocks

Caption: Mechanism of action of AVG-233, an allosteric inhibitor of RSV RdRp.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation RdRp Assay RdRp Assay BLI Assay BLI Assay Photoaffinity Labeling Photoaffinity Labeling Mouse Model Mouse Model Pharmacokinetics Pharmacokinetics Mouse Model->Pharmacokinetics Efficacy Efficacy Mouse Model->Efficacy AVG-233 AVG-233 AVG-233->RdRp Assay Test Inhibition AVG-233->BLI Assay Measure Binding AVG-233->Photoaffinity Labeling Identify Target Site AVG-233->Mouse Model

Caption: Key experimental workflows for the evaluation of AVG-233.

References

Exploratory

The Pharmacokinetics and Oral Bioavailability of AVG-233 in Mice: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and oral bioavailability of AVG-233, an all...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and oral bioavailability of AVG-233, an allosteric inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp). The information is compiled from peer-reviewed scientific literature and other technical sources to support ongoing research and development in the field of antiviral therapeutics.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for AVG-233 in mice based on available data. It is important to note that a complete dataset of all pharmacokinetic parameters is not publicly available in the primary literature.

ParameterValueSpecies/StrainDosageRouteSource
Oral Bioavailability (F) 34%Mouse20 mg/kg (single dose)Oral (p.o.)[1]
Maximum Plasma Concentration (Cmax) ~2 µMMale CD-1 Mouse20 mg/kg (single dose)Oral (p.o.)[2]
Intravenous Dose (for F calculation) 2 mg/kgMale CD-1 MouseNot specifiedIntravenous (i.v.)[2]
In Vivo Efficacy Study Dosing (ineffective) Up to 200 mg/kg (twice daily)MouseNot specifiedOral (p.o.)[3]
Reported Efficacious Dose 50-100 mg/kg (once daily)MouseNot specifiedOral (p.o.)[2]

Note on Efficacy Data: There is a discrepancy in the reported effective dose of AVG-233 in mouse models of RSV infection. While primary literature indicates that doses up to 200 mg/kg twice daily did not significantly reduce lung viral load[3], a commercial vendor reports a lung viral load reduction with a 50-100 mg/kg once-daily dose[2]. This may be due to differences in the experimental models or formulations used. Further investigation is warranted to clarify the effective dose in vivo. Despite a promising oral bioavailability of 34%, the in vivo efficacy of AVG-233 was considered disappointing in the primary study, which led to the development of more potent analogs like AVG-388[3].

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of AVG-233 are not fully described in the available literature. Therefore, a representative protocol for a murine oral bioavailability study of an antiviral compound is provided below, based on standard methodologies in the field.

Animals
  • Species: Mouse

  • Strain: CD-1 or similar (e.g., C57BL/6)[2]

  • Sex: Male[2]

  • Age: 8-10 weeks

  • Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water, except for a brief fasting period before oral administration.

Drug Formulation and Administration
  • Formulation: The compound is typically formulated in a vehicle suitable for both oral and intravenous administration, such as a solution of saline with a small percentage of a solubilizing agent (e.g., DMSO, PEG400, or Tween 80). The final concentration of the solubilizing agent should be non-toxic to the animals.

  • Oral Administration (p.o.): A single dose of AVG-233 (e.g., 20 mg/kg) is administered via oral gavage using a ball-tipped feeding needle. Animals are typically fasted for a few hours prior to dosing to ensure consistent absorption.

  • Intravenous Administration (i.v.): For the determination of absolute bioavailability, a separate cohort of animals receives a single intravenous dose of AVG-233 (e.g., 2 mg/kg) via the tail vein.

Sample Collection
  • Matrix: Plasma

  • Collection: Blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection) into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Time Points: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical sampling schedule might be:

    • Intravenous: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Oral: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Processing: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method
  • Technique: The concentration of AVG-233 in plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Procedure: The method involves protein precipitation from the plasma samples, followed by chromatographic separation of the analyte from endogenous plasma components and detection by the mass spectrometer. A standard curve with known concentrations of AVG-233 is used to determine the concentration in the study samples.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with pharmacokinetic software (e.g., Phoenix WinNonlin). Key parameters calculated include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F (Oral Bioavailability): Calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100%.

Visualizations

Mechanism of Action of AVG-233

The following diagram illustrates the mechanism of action of AVG-233 as an inhibitor of the RSV RNA-dependent RNA polymerase (RdRp).

AVG233_MoA cluster_virus RSV Replication Cycle RSV_Genome (-) sense RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) RSV_Genome->RdRp Template mRNA Viral mRNA RdRp->mRNA Transcription cRNA cRNA intermediate RdRp->cRNA Replication Viral_Proteins Viral Proteins mRNA->Viral_Proteins Translation Progeny_vRNA Progeny (-) RNA Genome cRNA->Progeny_vRNA Template for replication AVG233 AVG-233 AVG233->RdRp Allosteric Inhibition

Caption: Mechanism of action of AVG-233, an allosteric inhibitor of RSV RdRp.

Experimental Workflow for Murine Pharmacokinetic Study

The diagram below outlines the typical experimental workflow for determining the oral bioavailability of a compound in mice.

PK_Workflow cluster_pre Pre-study cluster_study In-life Phase cluster_post Post-study Acclimatization Animal Acclimatization Dosing_IV IV Dosing Acclimatization->Dosing_IV Dosing_PO Oral Dosing Acclimatization->Dosing_PO Formulation Drug Formulation Formulation->Dosing_IV Formulation->Dosing_PO Sampling Blood Sampling (Time course) Dosing_IV->Sampling Dosing_PO->Sampling Processing Plasma Processing Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis

Caption: Experimental workflow for a typical murine pharmacokinetic study.

References

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of AVG-233 in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of AVG-233, a novel antiviral compound, in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and research applications in drug development.

Introduction

AVG-233 is an investigational antiviral agent with potential therapeutic applications. To support its development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its inherent selectivity, sensitivity, and speed.[1][2][3] This application note provides a detailed protocol for the determination of AVG-233 concentrations in human plasma, which can be adapted for preclinical and clinical research.

Experimental

Materials and Reagents
  • AVG-233 reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled version of AVG-233)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation

A protein precipitation method is employed for the extraction of AVG-233 from human plasma.[1][4]

  • Allow frozen plasma samples to thaw completely at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 20 µL of the internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemA standard high-performance liquid chromatography system
ColumnReversed-phase C18 column (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
1.0
2.0
2.1
3.0
Mass Spectrometry

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Capillary Voltage3500 V
Gas Flow (Desolvation)900 L/hr
Gas Flow (Cone)150 L/hr
Collision GasArgon
MRM Transitions Compound
AVG-233
Internal Standard

Note: The precursor and product ions, as well as the collision energy for AVG-233 and the internal standard, need to be determined by infusing the individual compounds into the mass spectrometer and optimizing the parameters for the most stable and intense signals.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the analysis of AVG-233 in human plasma.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of AVG-233 calibration_curve->quantification

Caption: Experimental workflow for AVG-233 analysis.

Signaling Pathway Visualization

The mechanism of action of AVG-233 involves the inhibition of a key viral process. The following diagram illustrates a simplified representation of a generic viral replication cycle and the point of intervention for an antiviral agent like AVG-233.

signaling_pathway cluster_host_cell Host Cell cluster_inhibition Antiviral Intervention entry Viral Entry uncoating Uncoating entry->uncoating replication Viral Genome Replication & Transcription uncoating->replication translation Viral Protein Synthesis replication->translation assembly Virion Assembly translation->assembly release Viral Release assembly->release avg233 AVG-233 avg233->replication Inhibition

Caption: Inhibition of viral replication by AVG-233.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of AVG-233 in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. This method can be a valuable tool for pharmacokinetic and drug metabolism studies of AVG-233, aiding in its further development as a potential antiviral therapeutic. Further validation of this method according to regulatory guidelines is recommended before its application in regulated bioanalysis.

References

Application

Application of AVG-233 in Elucidating RSV Replication Mechanisms

For Researchers, Scientists, and Drug Development Professionals Introduction Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] The dev...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] The development of effective antiviral therapeutics is a critical public health priority. AVG-233 is a potent, orally bioavailable small molecule inhibitor of RSV replication.[2] This application note provides detailed protocols and data on the use of AVG-233 as a tool to study the mechanisms of RSV RNA synthesis, making it a valuable compound for basic research and antiviral drug development.

AVG-233 is a first-in-class lead compound from the AVG series of inhibitors that target the RSV RNA-dependent RNA polymerase (RdRP) complex.[2][3] It exhibits nanomolar activity against a range of clinical RSV isolates and possesses a high selectivity index.[3] Mechanistic studies have revealed that AVG-233 acts as a noncompetitive, allosteric inhibitor of the viral L protein, a key component of the RdRP.[3] Specifically, it blocks the elongation phase of RNA synthesis after the incorporation of a few nucleotides.[2][3] This unique mechanism of action makes AVG-233 an excellent probe for dissecting the intricacies of RSV replication.

Quantitative Data Summary

The antiviral activity and cytotoxicity of AVG-233 and its analogs have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of AVG-233 and Analogs

CompoundTargetAssay TypeCell LineEC50Selectivity Index (SI)Reference
AVG-233RSV (recRSV-mKate)Cell-basedNot SpecifiedNanomolar>1660[3]
AVG-233RSV L Protein (Wild Type)In vitro RdRP AssayN/A~39 µM (IC50)N/A[1][3]
AVG-388RSV (recRSV-mKate)Cell-basedNot SpecifiedPotent (not specified)N/A[4]
AVG-436RSV (recRSV-mKate)Cell-basedNot SpecifiedPotent (not specified)N/A[4]

Table 2: In Vivo Efficacy of AVG-233 Analogs in RSV-Infected BALB/c Mice

CompoundDosageAdministration RouteViral Load Reduction (log10 TCID50/ml)Reference
AVG-233Up to 200 mg/kg (twice daily)OralNot significant[4]
AVG-38850 mg/kg (twice daily)Oral1.3 (± 0.25)[3]
AVG-388150 mg/kg (twice daily)Oral1.9 (± 0.23)[1]
AVG-43650 mg/kg (twice daily)Oral0.89 (± 0.14)[3][4]

Table 3: Cytotoxicity of AVG-233

CompoundCell LineCC50Reference
AVG-233Not Specified>100 µM[3]
AVG-233Human Airway Epithelium (3D-HAE)No effect at 200 µM[3]

Experimental Protocols

RSV Minigenome Reporter Assay

This assay is used to specifically assess the inhibitory effect of compounds on the RSV RdRP activity in a cellular context, independent of viral entry and budding.

Principle: A plasmid encoding a subgenomic RSV-like RNA (minigenome) containing a reporter gene (e.g., luciferase) flanked by the RSV leader and trailer sequences is co-transfected into cells with plasmids expressing the essential components of the RdRP complex: the nucleoprotein (N), phosphoprotein (P), large polymerase protein (L), and the transcription antitermination factor M2-1.[5] The RdRP complex recognizes the minigenome as a template, leading to transcription of the reporter gene. Inhibition of the RdRP by a compound like AVG-233 results in a dose-dependent decrease in reporter gene expression.[5]

Materials:

  • HEp-2 cells

  • Plasmids: pRSV-Luc (minigenome), pcDNA-N, pcDNA-P, pcDNA-L, pcDNA-M2-1

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • AVG-233 (or other test compounds) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection:

    • Prepare the plasmid mix in Opti-MEM: Combine the pRSV-Luc, pcDNA-N, pcDNA-P, pcDNA-L, and pcDNA-M2-1 plasmids.

    • Prepare the transfection reagent mix in Opti-MEM.

    • Combine the plasmid and transfection reagent mixes and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the transfection complexes to the cells.

  • Compound Addition: At 4-6 hours post-transfection, replace the transfection medium with fresh growth medium containing serial dilutions of AVG-233 or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signals to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a nonlinear regression curve fit.

In Vitro RdRP Assay (Primer Extension)

This biochemical assay directly measures the effect of a compound on the enzymatic activity of the purified RSV RdRP complex.

Principle: A purified recombinant RSV L-P polymerase complex is incubated with a synthetic RNA template-primer duplex. The polymerase extends the primer using ribonucleotides, one of which is radioactively labeled (e.g., [α-³²P]GTP). The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. Inhibition of the polymerase by AVG-233 leads to a reduction in the amount of full-length extension product.[1]

Materials:

  • Purified recombinant RSV L-P polymerase complex

  • Synthetic RNA primer and template

  • Reaction buffer (containing Tris-HCl, NaCl, MgCl₂, DTT)

  • ATP, CTP, UTP, GTP solution

  • [α-³²P]GTP

  • AVG-233 (or other test compounds) dissolved in DMSO

  • Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea)

  • TBE buffer

  • Loading dye (containing formamide and tracking dyes)

  • Phosphorimager screen and scanner

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, NTPs (excluding GTP), [α-³²P]GTP, and the RNA primer-template duplex.

    • Add the desired concentration of AVG-233 or DMSO vehicle.

    • Initiate the reaction by adding the purified L-P polymerase complex.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of loading dye.

  • Gel Electrophoresis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel in TBE buffer until the tracking dyes have migrated to the desired position.

  • Visualization and Analysis:

    • Expose the gel to a phosphorimager screen.

    • Scan the screen and quantify the band intensities corresponding to the extended RNA products.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[1]

Visualizations

RSV Replication Cycle and AVG-233 Inhibition

RSV_Replication cluster_host_cell Host Cell Cytoplasm Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Transcription 3. Primary Transcription (mRNA synthesis) Uncoating->Transcription Translation 4. Translation (Viral Proteins) Transcription->Translation RdRP RdRP Complex (L + P + N + M2-1) Translation->RdRP Replication 5. Genome Replication (vRNA -> cRNA -> vRNA) Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Release Assembly->Budding Virus RSV Virion Budding->Virus Progeny Virions RdRP->Transcription RdRP->Replication AVG233 AVG-233 AVG233->RdRP Allosteric Inhibition of Elongation Virus->Entry Minigenome_Workflow A 1. Seed HEp-2 Cells (96-well plate) B 2. Co-transfect Plasmids (Minigenome-Luc, N, P, L, M2-1) A->B C 3. Add AVG-233 (Serial Dilutions) B->C D 4. Incubate (24-48 hours) C->D E 5. Lyse Cells & Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate EC50) F->G AVG233_MoA cluster_RdRP RSV RdRP Complex L_protein L Protein (Polymerase) RNA_Synthesis Viral RNA Synthesis L_protein->RNA_Synthesis Catalyzes P_protein P Protein N_protein N Protein-RNA Template AVG233 AVG-233 BindingSite Allosteric Site on L Protein (Interface of Capping, Connecting, MTase domains) AVG233->BindingSite Binds to RNA_Elongation RNA Elongation Blocked BindingSite->RNA_Elongation Induces Conformational Change RNA_Elongation->RNA_Synthesis Prevents

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: AVG-233 Oral Bioavailability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of AVG-233 and its analog...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of AVG-233 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of AVG-233?

A1: Pharmacokinetic profiling in mice has shown that AVG-233 has an oral bioavailability of approximately 34%.[1][2] This was observed after a single oral dose of 20 mg/kg, which resulted in sustained high drug levels in the circulation.[1][2]

Q2: What are the known limiting factors for the in vivo performance of AVG-233 despite its reasonable oral bioavailability?

A2: Although AVG-233 demonstrated a promising oral bioavailability of 34% in mice, its in vivo efficacy was considered disappointing.[3][4] It is hypothesized that a chloro-substituent on one of the rings of AVG-233 presents a metabolic liability in vivo.[3][5] Compounds in the AVG series have been noted to be rapidly metabolized in mouse lung microsomes.[3][4]

Q3: Have any strategies been successful in improving the in vivo efficacy of AVG-233 analogs?

A3: Yes, a medicinal chemistry approach involving synthetic optimization of the AVG-233 scaffold has yielded analogs with improved in vivo efficacy.[3] Specifically, replacing the chloro-substituent with a trifluoromethyl group led to the development of AVG-388, which demonstrated potent oral efficacy in a mouse model of RSV infection.[3][4]

Q4: What general formulation strategies can be considered to improve the oral bioavailability of compounds like AVG-233?

A4: For compounds with potential solubility or permeability challenges, several formulation strategies can be employed. These include the use of lipid-based drug delivery systems such as liposomes, nanoemulsions, and self-emulsifying/self-microemulsifying drug delivery systems (SEDDS/SMEDDS).[6][7] Other approaches involve creating solid dispersions, nanosuspensions, or utilizing permeation enhancers and complexation agents like cyclodextrins.[7][8][9]

Troubleshooting Guides

Issue 1: Inconsistent or low oral absorption of AVG-233 in preclinical animal models.
Potential Cause Troubleshooting Step Experimental Protocol
Poor aqueous solubility of the formulated compound. Evaluate the solubility of AVG-233 in different biorelevant media (e.g., SGF, FaSSIF, FeSSIF).Protocol 1: Equilibrium Solubility Assay
Develop an amorphous solid dispersion to enhance the dissolution rate.Protocol 2: Preparation of Amorphous Solid Dispersion
Rapid metabolism in the gut or liver (first-pass effect). Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP inhibitors) in an in vitro model to assess metabolic stability.Protocol 3: In Vitro Metabolic Stability Assay
Synthesize and test analogs with modifications at suspected metabolic sites, such as the trifluoromethyl substitution seen in AVG-388.[3]Protocol 4: Synthesis of AVG-233 Analogs (Conceptual)
Low intestinal permeability. Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).Protocol 5: Caco-2 Permeability Assay
Formulate AVG-233 in a permeation-enhancing drug delivery system, such as a self-microemulsifying drug delivery system (SMEDDS).Protocol 6: Formulation of a SMEDDS

Data Presentation

Table 1: Pharmacokinetic Parameters of AVG-233 in Mice

ParameterValueReference
Oral Bioavailability~34%[1][2]
Dosing20 mg/kg (single oral dose)[1][2]
Cmax (after 20 mg/kg oral dose)~2 µM[2]
Half-life (in circulation)> 5 hours[2]

Table 2: In Vivo Efficacy of AVG-233 and its Analog AVG-388 in RSV-Infected Mice

CompoundOral DoseRegimenLung Viral Load ReductionReference
AVG-233Up to 200 mg/kgTwice DailyNot significant[3][4]
AVG-436 (analog)50 mg/kgTwice Daily0.89 (± 0.14) log10 TCID50/ml[3][4]
AVG-388 (analog)150 mg/kgTwice Daily1.9 (± 0.23) log10 TCID50/ml[4][10]

Experimental Protocols

Protocol 1: Equilibrium Solubility Assay

  • Prepare solutions of simulated gastric fluid (SGF, pH 1.2) and fasted-state simulated intestinal fluid (FaSSIF, pH 6.5).

  • Add an excess amount of AVG-233 to separate vials containing each medium.

  • Shake the vials at 37°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the concentration of AVG-233 in the filtrate using a validated HPLC method.

Protocol 2: Preparation of Amorphous Solid Dispersion (Spray Drying)

  • Select a suitable polymer carrier (e.g., PVP K30, HPMC-AS).

  • Dissolve AVG-233 and the polymer in a common volatile solvent (e.g., methanol, acetone).

  • Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).

  • Collect the resulting powder and characterize it for amorphous nature (using XRD and DSC) and dissolution enhancement (using a USP dissolution apparatus).

Protocol 3: In Vitro Metabolic Stability Assay

  • Prepare an incubation mixture containing mouse liver microsomes (or lung microsomes, given the data on AVG series compounds[3][4]), AVG-233, and an NADPH-regenerating system in a phosphate buffer.

  • Initiate the reaction by adding NADPH.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of AVG-233 using LC-MS/MS to determine the rate of metabolism.

Protocol 4: Synthesis of AVG-233 Analogs (Conceptual)

This protocol is conceptual as the exact synthetic routes are proprietary.

  • Retrosynthetic Analysis: Identify the key chemical bonds for disconnection in the AVG-233 scaffold. The synthesis likely involves the coupling of substituted heterocyclic rings.

  • Modification Strategy: To address the metabolic liability of the chloro-substituent, plan the synthesis of analogs where this group is replaced by bioisosteres, such as a trifluoromethyl group (to create AVG-388) or a fluorine atom.[3][4]

  • Forward Synthesis: Execute the multi-step synthesis, which may involve reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and cyclization reactions to form the core structure.

  • Purification and Characterization: Purify the final compounds using column chromatography and characterize their structure and purity using NMR, Mass Spectrometry, and HPLC.

Protocol 5: Caco-2 Permeability Assay

  • Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer, typically for 21 days.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Add AVG-233 (dissolved in transport buffer) to the apical (A) side of the monolayer.

  • At specified time intervals, collect samples from the basolateral (B) side.

  • To assess efflux, perform the experiment in the reverse direction (B to A).

  • Analyze the concentration of AVG-233 in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

Protocol 6: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Excipient Screening: Determine the solubility of AVG-233 in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol P).

  • Construct Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-microemulsification region.

  • Formulation Preparation: Select a ratio from the optimal region and mix the components. Add AVG-233 to the mixture and stir until a clear, homogenous solution is formed.

  • Characterization: Evaluate the formulation for self-emulsification efficiency, droplet size analysis upon dilution in aqueous media, and thermodynamic stability.

Visualizations

G cluster_0 Troubleshooting Workflow: Low Oral Bioavailability Start Low in vivo exposure of AVG-233 observed Solubility Is aqueous solubility a limiting factor? Start->Solubility Permeability Is intestinal permeability low? Solubility->Permeability No Sol_Strat Formulation Strategies: - Solid Dispersions - Nanosuspensions - pH modification Solubility->Sol_Strat Yes Metabolism Is first-pass metabolism high? Permeability->Metabolism No Perm_Strat Formulation Strategies: - Lipid-based systems (SMEDDS) - Permeation enhancers Permeability->Perm_Strat Yes Met_Strat Medicinal Chemistry: - Modify metabolic 'hotspots' (e.g., Chloro to CF3 substitution) - Prodrug approach Metabolism->Met_Strat Yes End Optimized Oral Exposure Metabolism->End No Sol_Strat->Permeability Perm_Strat->Metabolism Met_Strat->End

Caption: Troubleshooting workflow for low oral bioavailability.

G cluster_1 General Strategies to Enhance Oral Bioavailability Poor_Bioavailability Poor Oral Bioavailability BCS Biopharmaceutical Classification System (BCS) Poor_Bioavailability->BCS Solubility_Limited BCS Class II/IV (Low Solubility) BCS->Solubility_Limited Permeability_Limited BCS Class III/IV (Low Permeability) BCS->Permeability_Limited Sol_Approaches Solubility Enhancement: - Salt Formation - Solid Dispersions - Particle Size Reduction (Nanocrystals) - Complexation (Cyclodextrins) Solubility_Limited->Sol_Approaches Perm_Approaches Permeability Enhancement: - Lipid-Based Formulations (SEDDS) - Permeation Enhancers - Prodrugs - Bioadhesive Systems Permeability_Limited->Perm_Approaches Improved_Bioavailability Improved Oral Bioavailability Sol_Approaches->Improved_Bioavailability Perm_Approaches->Improved_Bioavailability

Caption: Strategies to enhance oral bioavailability based on BCS.

References

Optimization

managing AVG-233 cytotoxicity at higher experimental concentrations

Welcome to the technical support center for AVG-233. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential cytotoxicity at higher experimental...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AVG-233. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential cytotoxicity at higher experimental concentrations of AVG-233. While AVG-233 has been reported to have a high selectivity index and be well-tolerated with no signs of cytotoxicity at concentrations of 100 µM, this guide offers troubleshooting strategies and frequently asked questions for unexpected cytotoxic effects.[1][2]

Troubleshooting Guides

Guide 1: Confirming and Characterizing Unexpected Cytotoxicity

If you observe cytotoxicity at higher concentrations of AVG-233, it is crucial to first confirm the validity of this observation and rule out experimental artifacts.

Initial Steps:

  • Verify Experimental Parameters:

    • Compound Integrity: Ensure the purity and stability of your AVG-233 stock. Degradation products could be a source of toxicity.

    • Concentration Verification: Double-check all dilution calculations and the final concentration of AVG-233 in your assay.

    • Cell Health: Confirm that your cell cultures are healthy, within a low passage number, and free from contamination prior to treatment.

    • Control Responses: Scrutinize your positive and negative controls to ensure the assay is performing as expected.

  • Dose-Response Confirmation:

    • Perform a detailed dose-response curve with a broad range of AVG-233 concentrations to confirm the cytotoxic effect and determine the CC50 (50% cytotoxic concentration).

  • Visual Inspection:

    • Examine the cells under a microscope for morphological changes characteristic of cell death, such as rounding, detachment, membrane blebbing, or the formation of apoptotic bodies.

Experimental Workflow for Cytotoxicity Confirmation

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Verification cluster_2 Phase 3: Characterization cluster_3 Phase 4: Analysis A Unexpected Cytotoxicity Observed with High [AVG-233] B Verify Compound Integrity and Concentration A->B C Assess Baseline Cell Health A->C D Check Assay Controls A->D E Perform Detailed Dose-Response Curve B->E C->E D->E H Determine CC50 Value E->H F Microscopic Examination of Cell Morphology I Characterize Mode of Cell Death F->I G Select Appropriate Cytotoxicity Assay G->H H->I G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Bid Bid Caspase8->Bid CellularStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1->Apoptosome ProCaspase9 Pro-Caspase-9 Apoptosome->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis tBid tBid Bid->tBid tBid->Mitochondrion G A High [AVG-233] Shows Cytotoxicity B Is the effect real? (Confirm with multiple assays, e.g., LDH) A->B C Artifact (e.g., compound precipitation, assay interference) B->C No D Genuine Cytotoxicity B->D Yes E Determine Mechanism (e.g., Annexin V/PI, Caspase assay) D->E F Apoptosis E->F G Necrosis/Other E->G H Mitigation Strategy (e.g., reduce exposure time, co-treat with inhibitors) F->H G->H

References

Troubleshooting

Technical Support Center: Overcoming AVG-233 Induced Resistance in RSV Strains

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome AVG-233 induced resistance in Respir...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome AVG-233 induced resistance in Respiratory Syncytial Virus (RSV) strains.

Frequently Asked Questions (FAQs)

Q1: What is AVG-233 and what is its mechanism of action against RSV?

A1: AVG-233 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp), also known as the L protein.[1][2] It functions as a noncompetitive inhibitor by binding to a dynamic interface of the L protein, which stalls the polymerase during the initiation phase of RNA synthesis.[1] This action prevents the elongation of the viral RNA, thereby inhibiting viral replication.[2]

Q2: How does RSV develop resistance to AVG-233?

A2: RSV develops resistance to AVG-233 primarily through specific mutations in the gene encoding the L protein. The most robust resistance has been associated with the L1502Q substitution.[1] Other mutations, such as Y1631H and H1632Q, have been shown to confer only moderate resistance to AVG-233.[1]

Q3: My RSV strain shows high-level resistance to AVG-233. What are my next steps?

A3: If you encounter high-level resistance, consider the following troubleshooting steps:

  • Sequence the L protein gene: Confirm the presence of known resistance mutations, such as L1502Q.

  • Assess cross-resistance: Test your resistant strain against other RSV inhibitors with different mechanisms of action or resistance profiles.

  • Implement combination therapy: A promising strategy is to use AVG-233 in combination with another antiviral that has a distinct resistance profile, such as AZ-27.[1]

Q4: What is AZ-27 and why is it a good candidate for combination therapy with AVG-233?

A4: AZ-27 is another non-nucleoside inhibitor of the RSV L protein.[1] Crucially, it has a different resistance profile to AVG-233. While the L1502Q mutation confers strong resistance to AVG-233, it has only a moderate effect on AZ-27.[1] Conversely, the Y1631H mutation confers high-level resistance to AZ-27 but has a minimal effect on AVG-233 activity.[1] This complementary resistance profile makes them a strong combination to potentially overcome resistance to either drug alone.

Q5: Are there alternatives to AVG-233 for targeting the RSV polymerase?

A5: Yes, several other inhibitors targeting the RSV L protein have been developed. These include nucleoside analogs that act as chain terminators and other non-nucleoside inhibitors with different binding sites and resistance profiles. An optimized successor to AVG-233, named AVG-388, has also been developed and has shown improved in vivo efficacy.[1]

Troubleshooting Guides

Problem 1: Loss of AVG-233 Efficacy in Cell Culture
  • Symptom: A previously susceptible RSV strain no longer shows a reduction in viral titer or cytopathic effect (CPE) in the presence of AVG-233 at its known EC50 concentration.

  • Possible Cause: Emergence of a resistant viral population.

  • Troubleshooting Steps:

    • Isolate and Amplify the Viral Strain: Plaque purify the virus to obtain a clonal population.

    • Determine the EC50: Perform a dose-response assay to quantify the level of resistance. A significant shift in the EC50 value compared to the wild-type strain indicates resistance.

    • Sequence the L Gene: Extract viral RNA and perform RT-PCR followed by sequencing of the L protein coding region to identify potential resistance mutations (e.g., L1502Q).

    • Test Combination Therapy: Evaluate the efficacy of AVG-233 in combination with an inhibitor with a non-overlapping resistance profile, such as AZ-27, using a checkerboard assay.

Problem 2: Inconsistent Results in Combination Therapy Experiments
  • Symptom: High variability in synergy scores (e.g., Combination Index) between replicate experiments.

  • Possible Causes:

    • Inaccurate drug concentration measurements.

    • Variability in cell seeding density.

    • Inconsistent virus inoculum.

    • Calculation errors.

  • Troubleshooting Steps:

    • Verify Drug Concentrations: Use freshly prepared drug stocks and verify their concentrations.

    • Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and incubation times.

    • Use a Standardized Virus Stock: Titer the viral stock accurately and use a consistent multiplicity of infection (MOI) for all experiments.

    • Automate Data Analysis: Utilize software for calculating synergy scores to minimize manual errors.

Quantitative Data Summary

The following table presents hypothetical data from a combination therapy experiment to illustrate how to structure and present quantitative results. This data is for illustrative purposes only and is not derived from a published study.

Table 1: In Vitro Efficacy of AVG-233 and AZ-27 Alone and in Combination Against Wild-Type and AVG-233 Resistant (L1502Q) RSV Strains.

Virus StrainCompound(s)EC50 (nM)Combination Index (CI) at 50% InhibitionInterpretation
Wild-Type RSV AVG-23315N/ASusceptible
AZ-2710N/ASusceptible
AVG-233 + AZ-27N/A0.7Synergistic
L1502Q Mutant RSV AVG-233>5000N/AResistant
AZ-2725N/AModerately Susceptible
AVG-233 + AZ-27N/A0.6Synergistic

EC50 values represent the concentration of the drug required to inhibit viral replication by 50%. CI values < 0.9 indicate synergy, 0.9-1.1 indicate an additive effect, and > 1.1 indicate antagonism.

Experimental Protocols

Protocol 1: Determination of EC50 by Plaque Reduction Assay
  • Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Dilution: Prepare a 2-fold serial dilution of the antiviral compounds (e.g., AVG-233, AZ-27) in cell culture medium.

  • Infection: Infect the confluent cell monolayers with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well in the virus control.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the antiviral compounds.

  • Overlay: After 2 hours, remove the drug-containing medium and overlay the cells with medium containing 0.5% methylcellulose and the respective drug concentrations.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days until plaques are visible.

  • Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Quantification: Count the number of plaques in each well. The EC50 is the drug concentration that reduces the number of plaques by 50% compared to the virus control.

Protocol 2: Checkerboard Assay for Combination Therapy
  • Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A (e.g., AVG-233) horizontally and serial dilutions of Drug B (e.g., AZ-27) vertically. Include wells with each drug alone and a virus control (no drugs).

  • Cell Seeding and Infection: Add HEp-2 cells to each well and infect with the RSV strain of interest (e.g., L1502Q mutant) at an appropriate MOI.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Quantification of Viral Replication: Measure the extent of viral replication in each well. This can be done by various methods, such as a cytopathic effect (CPE) reduction assay, a reporter virus assay (e.g., luciferase or GFP), or by quantifying viral RNA using qRT-PCR.

  • Data Analysis: Calculate the percentage of inhibition for each drug combination. Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 0.9 is generally considered synergistic.

Visualizations

RSV_Replication_Cycle cluster_host_cell Host Cell Cytoplasm cluster_entry 1. Entry cluster_replication 2. Replication & Transcription cluster_assembly 3. Assembly & Budding Attachment Attachment (G protein) Fusion Fusion (F protein) Attachment->Fusion RNP Viral RNP (RNA, N, P, L) Fusion->RNP Transcription Transcription (mRNA synthesis) RNP->Transcription Replication Replication (genomic RNA) RNP->Replication Viral_Proteins Viral Protein Synthesis Transcription->Viral_Proteins Assembly Virion Assembly Replication->Assembly AVG233 AVG-233 (Inhibits Initiation) AVG233->RNP blocks Viral_Proteins->Assembly Budding Budding Assembly->Budding New_Virion New RSV Virion Budding->New_Virion RSV_Virion RSV Virion RSV_Virion->Attachment

Caption: Simplified workflow of the RSV replication cycle and the point of inhibition by AVG-233.

Combination_Therapy_Logic cluster_problem Problem cluster_solution Proposed Solution: Combination Therapy cluster_outcome Expected Outcome Resistant_RSV AVG-233 Resistant RSV (e.g., L1502Q mutation) AVG233 AVG-233 Resistant_RSV->AVG233 is resistant to AZ27 AZ-27 Resistant_RSV->AZ27 is susceptible to Combination AVG-233 + AZ-27 AVG233->Combination AZ27->Combination Synergy Synergistic Inhibition of Resistant RSV Replication Combination->Synergy leads to

Caption: Logical diagram illustrating the rationale for using combination therapy to overcome AVG-233 resistance.

Experimental_Workflow Start Start: AVG-233 Resistant RSV Strain EC50_Single Determine EC50 of AVG-233 and AZ-27 individually Start->EC50_Single Checkerboard Perform Checkerboard Assay (AVG-233 + AZ-27) EC50_Single->Checkerboard Quantify Quantify Viral Replication (e.g., Plaque Assay, qRT-PCR) Checkerboard->Quantify Analyze Analyze for Synergy (Calculate Combination Index) Quantify->Analyze Result Result: Synergistic, Additive, or Antagonistic Effect Analyze->Result

Caption: A streamlined experimental workflow for evaluating combination therapy against resistant RSV strains.

References

Optimization

refining AVG-233 in vitro RdRP assay conditions for consistency

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine the AVG-233 in vitro RNA-dependent RNA poly...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine the AVG-233 in vitro RNA-dependent RNA polymerase (RdRP) assay for optimal consistency and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting components for a consistent AVG-233 in vitro RdRP assay?

A1: A consistent assay relies on high-quality components. Key considerations include:

  • Enzyme Purity: The RdRp enzyme must be highly purified and free of contaminating nucleases. Inconsistent enzyme purity is a primary source of variability.

  • Template Integrity: The RNA template quality is critical. Ensure it is full-length, free from degradation, and accurately quantified.[1][2] The use of HPLC-purified synthetic oligonucleotides is recommended for template consistency.[3]

  • Nuclease-Free Environment: All buffers, water, and plasticware must be treated to be nuclease-free to prevent RNA degradation.[1][4]

Q2: My RdRp enzyme activity is low or absent. What are the potential causes?

A2: Low enzyme activity can stem from several factors:

  • Enzyme Instability: RdRp enzymes can be unstable and sensitive to temperature fluctuations and prolonged storage.[5] It is advisable to aliquot the enzyme upon receipt and store it at -80°C. Minimize freeze-thaw cycles.

  • Incorrect Assay Conditions: Suboptimal concentrations of divalent cations (Mg²⁺ or Mn²⁺), NTPs, or incorrect pH can significantly impact enzyme activity.[6][7] Each component may need to be titrated to find the optimal concentration for your specific enzyme lot and template.

  • Improper Protein Folding: Recombinant RdRp expressed in bacterial or insect cells may not be correctly folded or may lack necessary cofactors for full activity.[8][9]

Q3: I am observing high variability between replicate wells. What should I investigate?

A3: High variability often points to issues with assay setup and execution:

  • Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, inhibitor (AVG-233), or template.

  • Incomplete Mixing: Gently but thoroughly mix all components in the reaction vessel.

  • Edge Effects in Plates: When using multi-well plates, be mindful of potential "edge effects" where wells on the perimeter of the plate may experience different temperature or evaporation rates.

  • Reaction Time: Ensure the reaction is stopped consistently across all wells. For kinetic studies, the initial linear phase of the reaction is crucial.[10]

Q4: How do I select the appropriate positive and negative controls for my assay?

A4: Proper controls are essential for data interpretation:

  • Positive Control: A known inhibitor of the target RdRp (if available and distinct from AVG-233) or a well-characterized nucleoside analog like Remdesivir can serve as a positive control for inhibition.[11]

  • Negative Control: A vehicle control, typically DMSO, at the same final concentration used to dissolve AVG-233 is a critical negative control.[11]

  • No-Enzyme Control: A reaction mix without the RdRp enzyme should be included to measure background signal.

  • No-Template Control: A reaction mix without the RNA template can help identify any template-independent nucleotide incorporation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
High Background Signal Contamination with other polymerases or nucleases.Use highly purified RdRp. Ensure all reagents and materials are nuclease-free.[1]
Non-specific binding of labeled nucleotides to filter membranes (in filter-binding assays).Optimize washing steps with appropriate buffers and increase the number of washes.[5]
Inconsistent IC₅₀ Values for AVG-233 Variable enzyme activity between assays.Standardize enzyme concentration and pre-incubation times. Perform a new enzyme titration for each new lot of enzyme.
Instability of AVG-233 in assay buffer.Check the solubility and stability of AVG-233 under your specific assay conditions (pH, temperature, buffer components).
Assay performed outside the linear range of the reaction.Ensure that the reaction kinetics are in the linear range with respect to time and enzyme concentration.[10]
Assay Signal Decreases Over Time Enzyme instability or degradation during the reaction.[5]Optimize incubation time and temperature. Some RdRps are sensitive to prolonged incubation.[5]
Depletion of substrates (NTPs).Ensure NTP concentrations are not limiting within the chosen reaction time. This is particularly important for highly active enzyme preparations.[12]
Product inhibition.High concentrations of the newly synthesized RNA product can sometimes inhibit the enzyme. Diluting the reaction or reducing the reaction time may help.
Unexpected Product Sizes (in gel-based assays) RNase contamination leading to template or product degradation.[4][13]Strictly adhere to RNase-free techniques. The addition of an RNase inhibitor to the reaction can be beneficial.[2]
Premature termination or stuttering by the polymerase.[7]This can be sequence-dependent. Redesigning the template or adjusting NTP concentrations may help.[7]

Experimental Protocols

Standard In Vitro RdRP Assay (Filter-Binding Method)

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Prepare the Reaction Mix: In a nuclease-free microcentrifuge tube, prepare a master mix containing the following components (example concentrations):

    • 50 mM HEPES, pH 7.5

    • 10 mM KCl

    • 5 mM MgCl₂

    • 1 mM DTT

    • 0.01% Triton X-100

    • 10 µM UTP, CTP, ATP

    • 1 µM GTP

    • 0.5 µCi [α-³²P]GTP

    • 1 µg/µL RNA template (e.g., poly-C)

  • Aliquot and Add Inhibitor: Aliquot the master mix into individual reaction tubes. Add varying concentrations of AVG-233 (dissolved in DMSO) or DMSO vehicle control.

  • Initiate the Reaction: Add the purified RdRp enzyme to each tube to start the reaction. A typical final enzyme concentration might be 0.5-1 µM.[5]

  • Incubate: Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for the desired time (e.g., 60 minutes).[5]

  • Stop the Reaction: Terminate the reaction by adding EDTA to a final concentration of 50 mM.

  • Filter Binding: Spot the reaction mixture onto DE81 filter paper discs.

  • Wash: Wash the filter discs three times with a wash buffer (e.g., 0.3 M ammonium formate) to remove unincorporated nucleotides.

  • Quantify: Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

Data Presentation: Optimizing Assay Parameters

The following tables summarize key parameters that often require optimization for a robust in vitro RdRP assay.

Table 1: Divalent Cation Optimization

CationConcentration RangeObservation
MgCl₂1 - 10 mMEssential for catalytic activity. Higher concentrations can sometimes be inhibitory.
MnCl₂0.5 - 5 mMSome RdRps show higher activity with Mn²⁺, but it can also decrease fidelity.[7]

Table 2: NTP Concentration Optimization

ComponentConcentration RangeObservation
Limiting NTP0.1 - 10 µMThe concentration of the labeled nucleotide can be kept low to increase specific activity.
Other NTPs10 - 500 µMExcess of unlabeled NTPs is required for processivity. Low NTP levels can lead to stalling.[12][14][15]

Table 3: Incubation Conditions

ParameterRangeObservation
Temperature25°C - 42°CEnzyme activity is temperature-dependent. The optimal temperature should be determined empirically.[16]
Time15 - 120 minutesThe reaction should be stopped within the linear phase of product formation.[5]
pH6.5 - 8.5Most RdRps have a neutral to slightly alkaline pH optimum.[16]

Visualizations

Experimental Workflow Diagram

RdRP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis MasterMix Prepare Reaction Master Mix AddInhibitor Aliquot Mix & Add Inhibitor/Vehicle MasterMix->AddInhibitor Inhibitor Prepare AVG-233 Dilution Series Inhibitor->AddInhibitor AddEnzyme Initiate with RdRp Enzyme AddInhibitor->AddEnzyme Incubate Incubate (e.g., 37°C, 60 min) AddEnzyme->Incubate StopReaction Stop Reaction (e.g., add EDTA) Incubate->StopReaction Spot Spot on Filter Membrane StopReaction->Spot Wash Wash Unincorporated Nucleotides Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate % Inhibition & Determine IC50 Count->Analyze Troubleshooting_RdRP decision decision issue issue solution solution start Assay Fails or is Inconsistent decision1 Are Controls OK? start->decision1 Check Controls issue_controls Control Failure decision1->issue_controls No decision2 Low Signal? decision1->decision2 Yes solution_controls Verify positive/negative controls, check for contamination. issue_controls->solution_controls Troubleshoot issue_low_signal Low Activity decision2->issue_low_signal Yes decision3 High Variability? decision2->decision3 No solution_low_signal Check enzyme stability, optimize assay conditions (temp, pH, ions). issue_low_signal->solution_low_signal Troubleshoot issue_variability High CV% decision3->issue_variability Yes end Assay OK decision3->end No solution_variability Review pipetting technique, ensure proper mixing, check for edge effects. issue_variability->solution_variability Troubleshoot

References

Troubleshooting

improving the solubility of AVG-233 for in vitro experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of AVG-233 for successful in vitro experiments. Frequently Asked Quest...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of AVG-233 for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is AVG-233 and why is its solubility a concern?

A1: AVG-233 is a potent, orally active, allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[1][2][3] It functions by binding to the viral polymerase and stalling it in its initiation conformation, thus preventing viral RNA synthesis.[1][4][5] Like many small molecule inhibitors, first-generation leads of this class exhibited limited water solubility.[3] While AVG-233 is an advanced lead compound, careful preparation is still necessary to avoid precipitation in aqueous cell culture media, which can lead to inaccurate experimental results and potential cytotoxicity from the precipitate itself.

Q2: What is the recommended solvent for preparing AVG-233 stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AVG-233.[6] It is a strong, water-miscible organic solvent commonly used for compounds with low aqueous solubility in biological assays.[7][8][9][10]

Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many studies recommending 0.1% or less.[7][8] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without AVG-233) in your experiments to account for any effects of the solvent on cell viability and function.[8]

Q4: At what concentrations has AVG-233 been used effectively in in vitro experiments?

A4: AVG-233 has demonstrated nanomolar activity against various RSV strains and clinical isolates, with EC50 values in the range of 0.14-0.31 μM.[2] It has been used in cell-based assays at concentrations up to 5 μM and in in vitro RdRP assays at concentrations as high as 100 μM.[1][11]

Troubleshooting Guide: Preventing AVG-233 Precipitation

Encountering a precipitate after adding AVG-233 to your cell culture medium is a common issue related to its solubility. This guide provides a systematic approach to troubleshoot and prevent this problem.

Issue: Precipitate Observed in Cell Culture Media After Adding AVG-233

This is typically due to the concentration of AVG-233 exceeding its solubility limit in the aqueous environment of the cell culture medium.

Table 1: Troubleshooting Summary

Potential Cause Recommended Solution Key Considerations
High Final Concentration Determine the lowest effective concentration for your experiment. Perform a dose-response curve to identify the solubility limit in your specific cell culture system.Higher concentrations are more prone to precipitation.
Incorrect Stock Solution Preparation Ensure your AVG-233 stock solution is fully dissolved in 100% DMSO before further dilution.Visually inspect the stock solution for any undissolved particles.
Improper Dilution Technique Avoid adding the concentrated DMSO stock directly to the full volume of media. Perform serial dilutions or an intermediate dilution step. Add the stock solution dropwise to pre-warmed media while gently swirling.[12][13]Rapid changes in solvent composition can cause the compound to "crash out" of solution.
Low Temperature of Media Always pre-warm your cell culture medium to 37°C before adding the AVG-233 stock solution.[12]Solubility of many compounds is temperature-dependent.[14]
Media Composition Components in the media, such as proteins in Fetal Bovine Serum (FBS) and salts, can interact with AVG-233 and affect its solubility.[12]If possible, try reducing the serum percentage. Be aware that different media formulations may have varying effects on solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM AVG-233 Stock Solution in DMSO

Materials:

  • AVG-233 powder

  • Anhydrous, sterile 100% Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Methodology:

  • In a sterile environment, accurately weigh the desired amount of AVG-233 powder.

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes to ensure the compound is completely dissolved.

  • Visually inspect the solution against a light source to confirm there are no undissolved particles.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.[6]

Protocol 2: Dilution of AVG-233 Stock Solution into Cell Culture Media

Materials:

  • 10 mM AVG-233 stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media (with serum, if applicable)

  • Sterile conical tubes

Methodology (for a final concentration of 10 µM in 10 mL of media):

  • Calculate the required volume of the 10 mM AVG-233 stock solution. For a 10 µM final concentration in 10 mL, you will need 10 µL of the 10 mM stock.

  • Intermediate Dilution Step: In a sterile conical tube, add the 10 µL of 10 mM AVG-233 stock to 990 µL of pre-warmed complete media to create a 100 µM intermediate solution. Gently pipette up and down to mix.

  • Add the 1 mL of the 100 µM intermediate solution to the remaining 9 mL of pre-warmed complete media.

  • Invert the tube several times to ensure the solution is homogeneous.

  • Visually inspect the final medium for any signs of precipitation before adding it to your cells.

  • Immediately add the AVG-233-containing medium to your cells. Do not store complete media with AVG-233 for extended periods.

Visualizations

experimental_workflow Experimental Workflow for AVG-233 Treatment cluster_prep Preparation cluster_dilution Dilution cluster_treatment Cell Treatment Stock_Solution Prepare 10 mM AVG-233 Stock in 100% DMSO Store Aliquot and Store at -80°C Stock_Solution->Store Intermediate_Dilution Perform Intermediate Dilution in Media Store->Intermediate_Dilution Warm_Media Pre-warm Cell Culture Media to 37°C Final_Dilution Add to Final Volume of Media and Mix Intermediate_Dilution->Final_Dilution Visual_Inspect Visually Inspect for Precipitation Final_Dilution->Visual_Inspect Add_to_Cells Add Medicated Media to Cells Visual_Inspect->Add_to_Cells Incubate Incubate and Perform Assay Add_to_Cells->Incubate

Caption: Workflow for preparing and applying AVG-233.

signaling_pathway AVG-233 Mechanism of Action cluster_virus RSV Replication Cycle Viral_Entry Viral Entry Transcription_Replication Viral RNA Transcription and Replication Viral_Entry->Transcription_Replication Protein_Synthesis Viral Protein Synthesis Transcription_Replication->Protein_Synthesis Assembly_Budding Virion Assembly and Budding Protein_Synthesis->Assembly_Budding AVG233 AVG-233 RdRp RNA-dependent RNA Polymerase (RdRp) AVG233->RdRp Allosteric Binding RdRp->Transcription_Replication Inhibition RdRp_Complex RdRp in Initiation Conformation RdRp->RdRp_Complex Stalls Polymerase

Caption: AVG-233 inhibits RSV replication via RdRp.

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of AVG-233 and Other RSV Polymerase Inhibitors: A Cross-Resistance Perspective

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of AVG-233, a novel respiratory syncytial virus (RSV) polymerase inhibitor, with other key polymerase inhibitors,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AVG-233, a novel respiratory syncytial virus (RSV) polymerase inhibitor, with other key polymerase inhibitors, focusing on their cross-resistance profiles. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Quantitative Performance Analysis

The following table summarizes the in vitro efficacy of AVG-233 and other selected RSV polymerase inhibitors against wild-type RSV and strains with specific resistance mutations. This data is essential for understanding their potency and cross-resistance patterns.

InhibitorVirus StrainMutation in L ProteinEC₅₀ / IC₅₀ (nM)Fold Change in ResistanceReference
AVG-233 Wild-Type RSV (recRSV-mKate)-~30 (EC₅₀)-[1]
AVG-233 ResistantL1502Q>10,000 (EC₅₀)>333[1]
AVG-233 ResistantY1631H~300 (EC₅₀)~10[1]
AVG-233 ResistantH1632Q~90 (EC₅₀)~3[1]
AZ-27 Wild-Type RSV (A2)-10 (EC₅₀)-[2][3]
AZ-27 ResistantY1631H>20,000 (EC₅₀)>2000[1]
AVG-233 ResistantL1502Q~50 (EC₅₀)~5[1]
AVG-233 ResistantH1632Q~10 (EC₅₀)~1[1]
Lumicitabine (ALS-8176) Wild-Type RSV-150 (EC₅₀)-[4]
Lumicitabine ResistantM628L in L protein--[4]
Lumicitabine ResistantL795I in L protein--[4]
Lumicitabine ResistantM796I in L protein--[4]

Note: EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values are key measures of a drug's potency. A higher fold change in resistance indicates a greater loss of efficacy against the mutant virus.

Cross-Resistance Analysis

A critical aspect of antiviral development is understanding the potential for cross-resistance, where resistance to one drug confers resistance to another. Experimental data indicates that AVG-233 and AZ-27 have distinct resistance profiles, suggesting a lack of cross-resistance between them.[1]

Specifically, a virus with the L1502Q mutation, which confers high resistance to AVG-233, remains relatively sensitive to AZ-27.[1] Conversely, a virus with the Y1631H mutation, highly resistant to AZ-27, shows only a moderate decrease in susceptibility to AVG-233.[1] This lack of overlapping resistance profiles is a promising characteristic for potential combination therapies.[1]

Information on the cross-resistance between AVG-233 and the nucleoside analog lumicitabine is less defined in the available literature. Given their different mechanisms of action—AVG-233 being a non-competitive inhibitor that binds to a dynamic interface of the L protein, while lumicitabine acts as a chain terminator—it is hypothesized that cross-resistance would be minimal. However, further experimental validation is required.

Mechanism of Action and Resistance

dot

cluster_avg AVG-233 cluster_az AZ-27 cluster_lumi Lumicitabine AVG_Action Binds to a dynamic interface of the L protein RSV_Polymerase RSV RNA-dependent RNA Polymerase (L protein) AVG_Action->RSV_Polymerase AVG_Effect Locks polymerase in initiation conformation Viral RNA Synthesis Viral RNA Synthesis AVG_Effect->Viral RNA Synthesis Inhibition AVG_Resistance Mutations in L protein (e.g., L1502Q) AVG_Resistance->AVG_Action Prevents binding AZ_Action Targets the capping enzyme domain of the L protein AZ_Action->RSV_Polymerase AZ_Effect Inhibits transcription initiation AZ_Effect->Viral RNA Synthesis Inhibition AZ_Resistance Mutations in L protein (e.g., Y1631H) AZ_Resistance->AZ_Action Prevents binding Lumi_Action Metabolized to its active triphosphate form Lumi_Effect Acts as a chain terminator during RNA synthesis Lumi_Action->Lumi_Effect Lumi_Effect->RSV_Polymerase Lumi_Effect->Viral RNA Synthesis Inhibition Lumi_Resistance Mutations in the polymerase active site (e.g., M628L) Lumi_Resistance->Lumi_Effect Reduces incorporation RSV_Polymerase->Viral RNA Synthesis Start Start: Purified RSV Polymerase Mix Prepare Reaction Mix: - RNA Template - rNTPs (one radiolabeled) - Buffer Start->Mix Add_Inhibitor Add Test Inhibitor (Varying Concentrations) Mix->Add_Inhibitor Incubate Incubate at 30°C (Initiate RNA Synthesis) Add_Inhibitor->Incubate Stop Stop Reaction Incubate->Stop Analyze Analyze RNA Products (Gel Electrophoresis or Filter Binding) Stop->Analyze Calculate Calculate IC50 Analyze->Calculate Start Start: Infect cells with Wild-Type RSV Passage1 Passage 1: Add sub-inhibitory concentration of inhibitor Start->Passage1 Harvest1 Harvest Virus Passage1->Harvest1 PassageN Serial Passages: Gradually increase inhibitor concentration Harvest1->PassageN Repeat HarvestN Harvest Virus PassageN->HarvestN Plaque_Purify Plaque Purify Resistant Clones HarvestN->Plaque_Purify Characterize Genotypic and Phenotypic Characterization Plaque_Purify->Characterize

References

Comparative

A Comparative Analysis of AVG-233 and Its Orally Efficacious Analog, AVG-388, for the Inhibition of Respiratory Syncytial Virus

A detailed guide for researchers and drug development professionals on the efficacy and mechanism of two potent allosteric inhibitors of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase. This guide prov...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanism of two potent allosteric inhibitors of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase.

This guide provides a comprehensive comparison of AVG-233, a first-generation lead compound, and its structurally optimized analog, AVG-388. While both compounds exhibit potent antiviral activity by targeting the same viral enzyme, key differences in their in vivo efficacy position AVG-388 as a promising developmental candidate for the treatment of RSV infection.[1][2]

Mechanism of Action: Allosteric Inhibition of RSV Polymerase

Both AVG-233 and AVG-388 function as allosteric inhibitors of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRP).[1][2] These compounds bind to a dynamic interface of the polymerase's core, capping, and connector domains.[1][2] This binding event is believed to lock the polymerase complex into an initiation conformation, thereby preventing the conformational changes required for the transition to the elongation phase of RNA synthesis.[1][3] This ultimately stalls viral RNA production.[1][2] Studies have shown that both compounds share the same mechanism of action and resistance profile.[1]

Below is a diagram illustrating the proposed mechanism of action.

cluster_0 RSV RNA Polymerase (RdRP) Cycle cluster_1 Inhibitor Action Initiation Initiation Complex (RdRP, RNA template) Elongation Elongation (RNA Synthesis) Initiation->Elongation Conformational Change Release Release of Viral RNA Elongation->Release Release->Initiation New Cycle Inhibitor AVG-233 / AVG-388 Target Allosteric Site on RdRP Inhibitor->Target Binds to Target->Initiation Stalls Polymerase in Initiation Conformation

Caption: Mechanism of action for AVG-233 and AVG-388.

Comparative Efficacy Data

While AVG-233 demonstrated potent nanomolar activity in cell culture and primary human airway epithelium (HAE) organoids, it lacked significant in vivo efficacy when administered orally in a mouse model of RSV infection.[1] This led to the synthetic optimization of the AVG-233 scaffold, resulting in the development of AVG-388. AVG-388 retained potent antiviral activity in vitro and, crucially, demonstrated significant, dose-dependent antiviral efficacy in vivo.[1][4]

ParameterAVG-233AVG-388Reference
In Vitro Antiviral Potency (recRSV-mKate) PotentPotent[1]
In Vitro RdRP Inhibition (IC50) ~39 µM (full-length L protein)Not explicitly stated, but retains potent activity[1][4]
13.7 µM (L1–1749 fragment)[1][3]
In Vivo Efficacy (Oral, Mouse Model) No significant reduction in lung virus load1.3 log10 TCID50/ml reduction at 50 mg/kg[1]
1.9 log10 TCID50/ml reduction at 150 mg/kg[1][4]
Cytotoxicity Low (Selectivity Index > 1660)Very low[1]

Experimental Protocols

In Vitro RSV RdRP Assay

This assay measures the ability of the compounds to inhibit the RNA synthesis activity of the RSV polymerase complex.

cluster_workflow Experimental Workflow: In Vitro RdRP Assay start Purified RSV L-P Polymerase Complex mix Incubate Components start->mix template Synthetic RNA Primer/Template template->mix reagents Reaction Buffer with 32P-GTP Tracer reagents->mix compound AVG-233 or AVG-388 (or Vehicle Control) compound->mix elongation RNA Elongation mix->elongation stop Stop Reaction elongation->stop analysis Analyze Products by Denaturing PAGE and Autoradiography stop->analysis quantify Quantify Inhibition (IC50) analysis->quantify

Caption: Workflow for the in vitro RdRP inhibition assay.

Methodology:

  • Purified RSV L-P polymerase complexes are prepared.[1]

  • The polymerase is incubated with a synthetic RNA primer/template pair.[1]

  • The reaction mixture includes a radiolabeled tracer, 32P-GTP, to visualize the newly synthesized RNA.[1]

  • Varying concentrations of AVG-233 or its analogs are added to the reaction.[1]

  • Following incubation, the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).[1]

  • The gel is exposed to an autoradiography film to visualize the radiolabeled RNA products.[1]

  • The intensity of the bands is quantified to determine the extent of RNA synthesis inhibition and calculate the IC50 value.[1]

In Vivo Efficacy in a Mouse Model of RSV Infection

This experiment evaluates the therapeutic efficacy of the compounds in a living organism.

Methodology:

  • Balb/c mice are infected with a recombinant RSV expressing a reporter gene (e.g., recRSV-mKate).[1]

  • Treatment with AVG-233, AVG-388, or a vehicle control is initiated orally (e.g., twice daily) at a set time point post-infection (e.g., 12 hours).[1]

  • After a defined period (e.g., 4.5 days post-infection), the animals are euthanized, and their lungs are harvested.[1]

  • Lung tissue is processed to determine the viral load, typically measured as log10 TCID50/ml.[1]

  • Lung histopathology is also assessed to evaluate the extent of inflammation and tissue damage.[1]

Conclusion

The development of AVG-388 represents a successful structure-guided optimization of the AVG-233 chemotype. While both compounds share a novel mechanism of action against a key viral target, the superior oral bioavailability and in vivo efficacy of AVG-388 make it a significantly more promising candidate for further preclinical and clinical development as a therapeutic for RSV infections.[1][5][6] The data strongly supports the continued investigation of the AVG inhibitor class for the treatment of RSV disease.[1][6]

References

Validation

Comparative Analysis of AVG-233 Antiviral Activity Against Clinical Respiratory Syncytial Virus (RSV) Isolates

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the antiviral activity of AVG-233, an inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of AVG-233, an inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp), against clinical RSV isolates. The performance of AVG-233 is evaluated alongside its optimized analog, AVG-388, and other established antiviral agents, ribavirin and palivizumab. This document summarizes key experimental data, details methodologies for pivotal assays, and presents visual representations of experimental workflows and the targeted viral pathway.

Executive Summary

AVG-233 demonstrates potent in vitro activity against a range of laboratory-adapted and clinical RSV strains, exhibiting nanomolar efficacy and a high selectivity index.[1][2] Despite its promising in vitro profile, AVG-233 showed limited efficacy in in vivo studies. This led to the development of AVG-388, an optimized analog with significantly improved in vivo potency in animal models. This guide provides a direct comparison of these compounds with the broadly-used antiviral, ribavirin, and the monoclonal antibody, palivizumab, to offer a clear perspective on their relative strengths and weaknesses.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of AVG-233, AVG-388, ribavirin, and palivizumab against RSV.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

CompoundVirus Strain(s)Cell LineEC50CC50Selectivity Index (SI = CC50/EC50)
AVG-233 Panel of clinical RSV isolates-Nanomolar activity->1660[1]
RSV A2-L19F-0.31 µM>100 µM[1]>322
RSV strain 2-20-0.14 µM>100 µM[1]>714
RSV clinical isolate 718-0.2 µM>100 µM[1]>500
AVG-388 recRSV-mKate-Potent antiviral activity[1]Very low cytotoxicity[1]-
Ribavirin RSV-A LongHEp-216,973 ng/mL (~69.5 µM)[3]--
RSV A & B strains-1.38 to 5.3 µg/ml (~5.6 to 21.7 µM)[4]--
Palivizumab RSV A2HEp-20.57 µg/mL--

Table 2: In Vivo Efficacy in a BALB/c Mouse Model of RSV Infection

CompoundDosing RegimenMain OutcomeResult
AVG-233 Up to 200 mg/kg (prophylactic or therapeutic)Lung viral loadNo significant reduction[1]
AVG-388 50 mg/kg (orally, twice daily)Lung viral load reduction1.3 (± 0.25) log10 TCID50/ml reduction[1]
150 mg/kg (orally, twice daily)Lung viral load reduction1.9 (± 0.23) log10 TCID50/ml reduction[2][5]
Palivizumab ProphylacticRSV-related hospitalizations55% reduction in high-risk infants

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • HEp-2 cells

  • RSV (clinical or laboratory strains)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Antiviral compounds (AVG-233, etc.)

  • Methylcellulose overlay medium

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well plates

Protocol:

  • Cell Seeding: Seed HEp-2 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of the antiviral compounds in serum-free DMEM.

  • Virus Preparation: Dilute the RSV stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the growth medium from the confluent cell monolayers and wash with PBS. Add the virus dilution to the cells and incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After incubation, remove the virus inoculum and add the serially diluted antiviral compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add an overlay of medium containing methylcellulose to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2, or until visible plaques are formed.

  • Staining and Counting: After incubation, fix the cells with a solution such as 10% formalin. Remove the overlay and stain the cell monolayer with crystal violet. The plaques will appear as clear zones against a purple background. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro RSV RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the RSV polymerase.

Materials:

  • Purified recombinant RSV L and P proteins (forming the RdRp complex)

  • Synthetic RNA template/primer

  • Radionuclide-labeled nucleotides (e.g., [α-³²P]GTP)

  • Unlabeled nucleotides (ATP, CTP, UTP, GTP)

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT, etc.)

  • Antiviral compounds

  • Polyacrylamide gels for electrophoresis

  • Phosphorimager or autoradiography film

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the purified RSV RdRp complex, the RNA template/primer, and the reaction buffer.

  • Compound Addition: Add varying concentrations of the test compound (e.g., AVG-233) or a vehicle control to the reaction mixtures.

  • Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of labeled and unlabeled nucleotides.

  • Incubation: Incubate the reaction at the optimal temperature for the RSV polymerase (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

  • Analysis of RNA Products: Separate the newly synthesized radiolabeled RNA products from the unincorporated nucleotides by polyacrylamide gel electrophoresis.

  • Detection and Quantification: Visualize the RNA products using a phosphorimager or by exposing the gel to autoradiography film. Quantify the amount of RNA synthesis in the presence of the inhibitor compared to the control.

  • Data Analysis: Calculate the percentage of inhibition of RdRp activity for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[6]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate key processes.

RSV_Replication_and_Inhibition cluster_0 RSV Replication Cycle cluster_1 Mechanism of AVG-233 Inhibition RSV Virion RSV Virion Attachment & Entry Attachment & Entry RSV Virion->Attachment & Entry Viral RNP Viral RNP Attachment & Entry->Viral RNP Transcription (mRNA synthesis) Transcription (mRNA synthesis) Viral RNP->Transcription (mRNA synthesis) Genome Replication Genome Replication Viral RNP->Genome Replication Translation (Viral Proteins) Translation (Viral Proteins) Transcription (mRNA synthesis)->Translation (Viral Proteins) Assembly & Budding Assembly & Budding Translation (Viral Proteins)->Assembly & Budding Genome Replication->Assembly & Budding Progeny Virions Progeny Virions Assembly & Budding->Progeny Virions AVG-233 AVG-233 RdRp Complex (L-P protein) RdRp Complex (L-P protein) AVG-233->RdRp Complex (L-P protein) Binds to RdRp Complex (L-P protein)->Transcription (mRNA synthesis) Inhibits RNA elongation RdRp Complex (L-P protein)->Genome Replication Inhibits RNA elongation

Caption: Mechanism of AVG-233 action on the RSV replication cycle.

Antiviral_Testing_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell-based Assays Cell-based Assays Plaque Reduction Assay Plaque Reduction Assay Cell-based Assays->Plaque Reduction Assay Determine EC50 Cytotoxicity Assay Cytotoxicity Assay Cell-based Assays->Cytotoxicity Assay Determine CC50 Data Analysis & Comparison Data Analysis & Comparison Plaque Reduction Assay->Data Analysis & Comparison Cytotoxicity Assay->Data Analysis & Comparison Biochemical Assays Biochemical Assays RdRp Inhibition Assay RdRp Inhibition Assay Biochemical Assays->RdRp Inhibition Assay Determine IC50 RdRp Inhibition Assay->Data Analysis & Comparison Animal Model RSV-infected BALB/c Mice Compound Administration Compound Administration Animal Model->Compound Administration Efficacy Assessment Efficacy Assessment Compound Administration->Efficacy Assessment Lung Viral Titer Lung Viral Titer Efficacy Assessment->Lung Viral Titer Histopathology Histopathology Efficacy Assessment->Histopathology Lung Viral Titer->Data Analysis & Comparison Histopathology->Data Analysis & Comparison

Caption: General workflow for preclinical antiviral testing.

References

Comparative

Example: Head-to-Head In Vitro Comparison of Hypothetical AVG-X Series Compounds as MAPK/ERK Pathway Inhibitors

To provide a comprehensive and accurate head-to-head comparison of "AVG series compounds" in vitro, more specific information about the compound series is required. The term "AVG series" is not a universally recognized c...

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive and accurate head-to-head comparison of "AVG series compounds" in vitro, more specific information about the compound series is required. The term "AVG series" is not a universally recognized classification in scientific literature. To proceed with generating a detailed comparison guide, please specify the full name or a more detailed descriptor of the compounds of interest (e.g., "AVG-388 series of antiviral compounds," "AVG-101 and related kinase inhibitors," etc.).

Once more specific information is available, a detailed guide will be generated that includes:

  • In-depth data comparison: Tabulated in vitro data (e.g., IC50, EC50, binding affinities) from relevant studies.

  • Detailed experimental protocols: Methodologies for key assays such as cell viability, enzyme inhibition, and receptor binding assays.

  • Signaling pathway and workflow diagrams: Custom visualizations created using Graphviz to clearly illustrate the mechanisms of action and experimental designs.

For illustrative purposes, below is an example of how such a guide would be structured, assuming a hypothetical "AVG-X" series of compounds that inhibit the MAPK/ERK pathway.

This guide provides a comparative analysis of the in vitro activities of the hypothetical AVG-X series of small molecule inhibitors targeting the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of the AVG-X series compounds against key kinases in the MAPK/ERK pathway.

Compound IDMEK1 IC50 (nM)ERK2 IC50 (nM)p38α IC50 (nM)Cell Line A Proliferation GI50 (nM)
AVG-X115250>10,00050
AVG-X28180>10,00025
AVG-X31201500>10,000300

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination): The inhibitory activity of the AVG-X compounds was assessed using a radiometric kinase assay. Briefly, recombinant human MEK1, ERK2, or p38α enzyme was incubated with the respective substrate (e.g., inactive ERK2 for MEK1) and [γ-³²P]ATP in the presence of varying concentrations of the test compound. Reactions were allowed to proceed for 60 minutes at 30°C and were terminated by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter membrane, and the amount of incorporated radioactivity was quantified using a scintillation counter. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (GI50 Determination): Cell Line A was seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of the AVG-X compounds or vehicle control for 72 hours. Cell viability was assessed using the sulforhodamine B (SRB) assay. Briefly, cells were fixed with trichloroacetic acid, stained with SRB dye, and the incorporated dye was solubilized with Tris base. The absorbance was read at 510 nm using a microplate reader. The GI50 value, the concentration required to inhibit cell growth by 50%, was determined from the dose-response curve.

Visualizations

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AVG_X AVG-X Compounds AVG_X->MEK

Caption: The MAPK/ERK signaling cascade and the inhibitory action of AVG-X compounds on MEK.

Experimental_Workflow Start Start: AVG-X Compounds Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Start->Cell_Assay IC50 Determine IC50 Values Kinase_Assay->IC50 GI50 Determine GI50 Values Cell_Assay->GI50 Comparison Head-to-Head Comparison IC50->Comparison GI50->Comparison

Caption: Workflow for the in vitro evaluation of AVG-X series compounds.

Validation

Comparative Efficacy of AVG-233 in Different Laboratory Settings: A Guide for Researchers

A detailed analysis of the anti-RSV activity of AVG-233, a novel inhibitor of the viral RNA-dependent RNA polymerase, in comparison to other similar agents. This guide provides a comprehensive comparison of the efficacy...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the anti-RSV activity of AVG-233, a novel inhibitor of the viral RNA-dependent RNA polymerase, in comparison to other similar agents.

This guide provides a comprehensive comparison of the efficacy of AVG-233, a promising antiviral candidate against Respiratory Syncytial Virus (RSV), with other non-nucleoside inhibitors, AZ-27 and JNJ-8003. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of AVG-233's performance and to provide a basis for the reproducibility of its efficacy in various laboratory environments.

Executive Summary

AVG-233 is a potent, orally bioavailable inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), demonstrating nanomolar activity against a range of RSV clinical isolates.[1] It acts via a noncompetitive mechanism to block RNA synthesis after the initiation step. While AVG-233 itself showed disappointing in vivo efficacy, its optimized analog, AVG-388, has demonstrated significant therapeutic potential in animal models. This guide presents available data on the in vitro and in vivo efficacy of AVG-233 and its comparators, details the experimental protocols for key assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the antiviral activity of AVG-233, its analog AVG-388, and the comparator compounds AZ-27 and JNJ-8003. It is important to note that a direct head-to-head comparison of all three compounds under identical experimental conditions is not available in the public domain. The data presented here is compiled from various studies and should be interpreted with this limitation in mind.

Table 1: In Vitro Efficacy of RSV Polymerase Inhibitors

CompoundAssay TypeCell Line/SystemTargetIC50/EC50Selectivity Index (SI)Reference
AVG-233 RSV RdRp activity assayPurified P-L complexesRNA elongation~39 µM>1660[1]
Antiviral activityHEp-2 cells (recRSV-mKate)RSV replicationNanomolar rangeNot specified
AZ-27 Antiviral activityHEp-2 cellsRSV replicationNot specifiedNot specified
JNJ-8003 RSV Polymerase activity assayNot specifiedL protein polymerase complex0.67 nM>42,000
Antiviral activityHeLa cellsRSV replication0.82 nM33,780

Table 2: In Vivo Efficacy of RSV Polymerase Inhibitors in Mouse Models

CompoundAnimal ModelDosing RegimenOutcomeReference
AVG-233 Balb/c miceUp to 200 mg/kg (prophylactic or therapeutic)No significant reduction in lung viral load
AVG-388 (analog of AVG-233) RSV-infected Balb/cJ mice50 mg/kg, twice daily, orally1.3 log10 TCID50/ml reduction in lung viral load
150 mg/kg, twice daily, orally1.9 log10 TCID50/ml reduction in lung viral load[1]
JNJ-8003 RSV-infected mice10 mg/kg and above, once daily, orallyViral titers below detection limit

Mechanism of Action and Resistance Profiles

AVG-233, AZ-27, and JNJ-8003 all target the RSV L protein, the catalytic subunit of the viral RNA-dependent RNA polymerase, and function by inhibiting RNA synthesis at an early stage.[2] However, their distinct resistance profiles suggest different binding sites and mechanisms of action.

A key differentiator lies in their resistance mutations. The LL1502Q mutation confers robust resistance to AVG-233, with a greater than 2000-fold increase in EC90, while having only a moderate effect on AZ-27 susceptibility. Conversely, the LY1631H substitution results in strong resistance to AZ-27 but only minimally affects AVG-233 activity. This non-overlapping resistance pattern strongly indicates that these two compounds have distinct docking poses on the RSV L protein.

JNJ-8003 has been shown to have sub-nanomolar efficacy against both RSV A and B clinical isolates.

Experimental Protocols

To ensure the reproducibility of the cited efficacy data, detailed methodologies for key experiments are provided below.

In Vitro RSV RNA-Dependent RNA Polymerase (RdRp) Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the purified RSV polymerase complex (L-P protein complex).

Materials:

  • Purified recombinant RSV L and P proteins

  • Synthetic RNA oligonucleotide template (e.g., a 25-mer representing the RSV antigenomic promoter)

  • Radionuclide-labeled nucleoside triphosphates (e.g., [α-³²P]GTP)

  • Unlabeled ATP, CTP, and UTP

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and NaCl)

  • Test compounds (e.g., AVG-233) dissolved in DMSO

  • Denaturing polyacrylamide gels

  • Phosphorimager system

Procedure:

  • Assemble the reaction mixture containing the purified L-P complex, reaction buffer, and the RNA template.

  • Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixtures.

  • Initiate the reaction by adding the mixture of labeled and unlabeled NTPs.

  • Incubate the reaction at 30°C for a defined period (e.g., 2 hours).

  • Stop the reaction by adding a stop buffer containing EDTA and formamide.

  • Denature the RNA products by heating at 95°C.

  • Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize and quantify the radiolabeled RNA products using a phosphorimager.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RNA synthesis inhibition against the compound concentration.

Plaque Reduction Neutralization Assay

This cell-based assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

Materials:

  • HEp-2 cells (or other susceptible cell lines)

  • Respiratory Syncytial Virus (e.g., recRSV-mKate)

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Methylcellulose overlay

  • Test compounds

  • 96-well plates

  • Fixing and staining solutions (e.g., methanol and crystal violet)

Procedure:

  • Seed HEp-2 cells in 96-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Infect the confluent cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with medium containing methylcellulose and the corresponding concentration of the compound.

  • Incubate the plates at 37°C for 4-5 days until plaques are visible.

  • Fix the cells with methanol and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC50) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

RSV Mouse Model for In Vivo Efficacy Testing

This animal model is used to evaluate the therapeutic efficacy of antiviral compounds against RSV infection.

Materials:

  • BALB/c mice (or other susceptible strains)

  • Respiratory Syncytial Virus (e.g., recRSV-mKate)

  • Test compounds formulated for oral administration

  • Anesthesia

  • Equipment for intranasal inoculation

  • Materials for lung tissue collection and homogenization

  • Plaque assay reagents for viral load determination

Procedure:

  • Anesthetize the mice and intranasally infect them with a defined dose of RSV.

  • Initiate treatment with the test compound or vehicle control at a specified time post-infection (e.g., 12 or 24 hours).

  • Administer the treatment according to the desired dosing regimen (e.g., twice daily for 4 days).

  • At a predetermined time point (e.g., 4.5 days post-infection), euthanize the mice.

  • Harvest the lungs and homogenize the tissue.

  • Determine the viral load in the lung homogenates using a plaque assay.

  • Compare the lung viral titers of the treated groups to the vehicle control group to assess the in vivo efficacy of the compound.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the RSV polymerase signaling pathway, a typical experimental workflow for antiviral testing, and the logical relationship in resistance profiles.

RSV_Polymerase_Signaling_Pathway cluster_virus RSV Virion cluster_cell Host Cell cluster_inhibitors Inhibitors Viral RNA Viral RNA Replication Replication Viral RNA->Replication Template Transcription Transcription Viral RNA->Transcription Template L Protein (RdRp) L Protein (RdRp) L Protein (RdRp)->Replication Catalyzes L Protein (RdRp)->Transcription Catalyzes P Protein P Protein N Protein N Protein Progeny Virions Progeny Virions Replication->Progeny Virions Viral Proteins Viral Proteins Transcription->Viral Proteins Viral Proteins->Progeny Virions AVG-233 AVG-233 AVG-233->L Protein (RdRp) Inhibits AZ-27 AZ-27 AZ-27->L Protein (RdRp) Inhibits JNJ-8003 JNJ-8003 JNJ-8003->L Protein (RdRp) Inhibits

Caption: RSV Polymerase Signaling Pathway and Inhibition.

Antiviral_Testing_Workflow In_Vitro_Assays In Vitro Assays RdRp_Assay RdRp Activity Assay In_Vitro_Assays->RdRp_Assay Plaque_Assay Plaque Reduction Assay In_Vitro_Assays->Plaque_Assay Efficacy_Evaluation Efficacy Evaluation RdRp_Assay->Efficacy_Evaluation Plaque_Assay->Efficacy_Evaluation In_Vivo_Models In Vivo Models Mouse_Model RSV Mouse Model In_Vivo_Models->Mouse_Model Lead_Optimization Lead Optimization Mouse_Model->Lead_Optimization Efficacy_Evaluation->In_Vivo_Models

Caption: General workflow for antiviral drug testing.

Resistance_Profile_Logic cluster_compounds Compounds cluster_mutations L Protein Mutations AVG_233 AVG-233 L1502Q L1502Q AVG_233->L1502Q High Resistance Y1631H Y1631H AVG_233->Y1631H Low Resistance AZ_27 AZ-27 AZ_27->L1502Q Low Resistance AZ_27->Y1631H High Resistance

Caption: Distinct resistance profiles of AVG-233 and AZ-27.

References

Comparative

Decoding Resistance: The Structural Basis of AVG-233 Evasion in RSV Polymerase

A Comparative analysis of AVG-233, a promising non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp), reveals a distinct resistance profile centered on the L protein. This...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of AVG-233, a promising non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp), reveals a distinct resistance profile centered on the L protein. This guide delves into the structural underpinnings of these resistance mutations, offering a comparative perspective with other polymerase inhibitors and providing detailed experimental methodologies for researchers in virology and drug development.

Executive Summary

AVG-233 is an allosteric inhibitor that targets the RSV L protein, the catalytic core of the viral replication machinery.[1] It obstructs the initial stages of RNA synthesis, effectively halting viral replication.[2][3] However, the emergence of drug resistance poses a significant challenge to its therapeutic potential. The primary mutation conferring robust resistance to AVG-233 has been identified as L1502Q, located within the L protein.[2][4] Other mutations, such as Y1631H and H1632Q, have also been observed, albeit conferring a more moderate level of resistance.[2][4] This guide provides a comprehensive overview of the structural basis of these mutations, compares the resistance profile of AVG-233 with another non-nucleoside inhibitor, AZ-27, and outlines the key experimental protocols used to elucidate these findings.

Comparative Analysis of RSV Polymerase Inhibitor Resistance

The development of resistance to antiviral compounds is a critical factor in their clinical utility. Understanding the specific mutations that confer resistance and their impact on drug efficacy is paramount. The following tables summarize the quantitative data on resistance mutations identified for AVG-233 and the comparative inhibitor AZ-27.

Inhibitor Wild-Type EC50 (µM) Resistant Mutant Mutant EC50 (µM) Fold Change in Resistance (EC90) Reference
AVG-2330.14 - 0.31L1502Q>20 (estimated)>100[2][4][5]
AVG-2330.14 - 0.31Y1631HNot specifiedModerate[2][4]
AVG-2330.14 - 0.31H1632QNot specifiedModerate[2][4]
AZ-27Not specifiedY1631HNot specifiedHigh[2][6]

Table 1: Comparative efficacy of AVG-233 and AZ-27 against wild-type and resistant RSV strains. EC50 (half-maximal effective concentration) and EC90 (90% effective concentration) values are presented to illustrate the shift in potency due to resistance mutations.

Inhibitor Wild-Type IC50 (µM) Resistant Mutant Mutant IC50 (µM) Reference
AVG-23313.7 - 39.2L1502QNot specified (activity restored to 98.7% of WT)[2][4][7]

Table 2: In vitro inhibition of RSV RdRp activity. IC50 (half-maximal inhibitory concentration) values demonstrate the direct impact of the inhibitor on the polymerase enzyme's function.

Structural Basis of AVG-233 Resistance

The resistance mutations to AVG-233 are clustered in a region of the L protein that is critical for its conformational dynamics during the transition from initiation to elongation of RNA synthesis.[2] The docking pose of AVG-233 is predicted to be at the interface of the capping, connecting, and methyltransferase (MTase) domains of the L protein.[4][8] By binding to this allosteric site, AVG-233 is thought to "lock" the polymerase in an initiation conformation, thereby preventing the structural rearrangements necessary for the polymerase to proceed to the elongation phase.[2][4]

The L1502Q mutation, which confers the most significant resistance, is located within this crucial interface.[2] It is hypothesized that this amino acid substitution prevents the stable binding of AVG-233, allowing the polymerase to undergo the necessary conformational changes for RNA elongation. The Y1631H and H1632Q mutations, while also contributing to resistance, are located in a region that appears to have a less direct, but still significant, impact on the inhibitor's binding or the polymerase's conformational flexibility.[2][8]

Structural Location of AVG-233 Resistance Mutations in RSV L Protein cluster_resistance AVG-233 Resistance Hotspot L_Protein RSV L Protein RdRp Domain Capping Domain Connecting Domain MTase Domain C-Terminal Domain L1502Q L1502Q L_Protein:conn->L1502Q Primary Resistance Y1631H Y1631H L_Protein:conn->Y1631H Moderate Resistance H1632Q H1632Q L_Protein:conn->H1632Q Moderate Resistance Inhibitor AVG-233 Inhibitor->L_Protein:conn Binds to allosteric site

Figure 1: Location of AVG-233 resistance mutations within the RSV L protein.

Experimental Protocols

The identification and characterization of AVG-233 resistance mutations involved a series of key experiments. The methodologies for these are detailed below.

Escalating-Dose Viral Adaptation for Resistance Selection
  • Objective: To select for RSV variants with reduced susceptibility to AVG-233.

  • Protocol:

    • A recombinant RSV expressing a reporter gene (e.g., mKate) is cultured in the presence of a sub-optimal concentration of AVG-233.

    • The virus is passaged multiple times, with the concentration of AVG-233 gradually increased in each passage.

    • Viral supernatants from passages showing signs of viral replication (cytopathic effect or reporter gene expression) are collected.

    • The L gene of the resistant virus is sequenced to identify potential resistance mutations.

In Vitro RdRp Assays
  • Objective: To directly measure the inhibitory effect of AVG-233 on the enzymatic activity of the RSV polymerase and to assess the impact of resistance mutations.

  • Protocol:

    • Recombinant wild-type and mutant L-P (phosphoprotein) polymerase complexes are purified.

    • The RdRp assay is performed using either a synthetic primer/template pair or a promoter-containing RNA template.

    • The reaction mixture includes the polymerase complex, RNA template, and radiolabeled nucleotides (e.g., [α-³²P]GTP).

    • Varying concentrations of AVG-233 are added to the reactions.

    • The reaction products are resolved by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.

    • The intensity of the bands corresponding to the elongated RNA products is quantified to determine the IC50 value.

Experimental Workflow for Resistance Characterization Start Start with Wild-Type RSV ViralAdaptation Escalating-Dose Viral Adaptation with AVG-233 Start->ViralAdaptation ResistantVirus Isolate Resistant Virus ViralAdaptation->ResistantVirus Sequencing Sequence L Gene ResistantVirus->Sequencing IdentifyMutations Identify Resistance Mutations (e.g., L1502Q) Sequencing->IdentifyMutations RecombinantProtein Generate Recombinant WT and Mutant L-P Complexes IdentifyMutations->RecombinantProtein RdRpAssay In Vitro RdRp Assay RecombinantProtein->RdRpAssay CompareActivity Compare Inhibitory Activity of AVG-233 on WT and Mutant Polymerase RdRpAssay->CompareActivity End Characterize Resistance Profile CompareActivity->End

Figure 2: Workflow for identifying and characterizing AVG-233 resistance.

Biolayer Interferometry (BLI)
  • Objective: To measure the binding affinity of AVG-233 to the RSV polymerase.

  • Protocol:

    • Purified full-length L protein or a truncated fragment (e.g., L1-1749) is immobilized on a biosensor tip.

    • The biosensor tip is dipped into solutions containing varying concentrations of AVG-233.

    • The association and dissociation of AVG-233 to the L protein are measured in real-time by detecting changes in the interference pattern of light reflected from the sensor surface.

    • The resulting data are used to calculate the dissociation constant (KD), which is a measure of binding affinity.

Conclusion

The structural basis of resistance to AVG-233 in the RSV polymerase is centered around mutations at the interface of key domains involved in the transition from transcription initiation to elongation. The L1502Q mutation stands out as the primary driver of high-level resistance. This detailed understanding of the resistance mechanism is crucial for the development of next-generation RSV inhibitors that can overcome or circumvent these escape mutations. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of RSV polymerase inhibitors and their resistance profiles, ultimately aiding in the design of more durable and effective antiviral therapies.

References

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: Essential Safety and Handling Protocols for AVG-233

As a potent, orally active RNA-dependent RNA polymerase (RdRp) inhibitor, AVG-233 represents a significant tool in respiratory syncytial virus (RSV) research.[1] Ensuring the safety of laboratory personnel and the integr...

Author: BenchChem Technical Support Team. Date: November 2025

As a potent, orally active RNA-dependent RNA polymerase (RdRp) inhibitor, AVG-233 represents a significant tool in respiratory syncytial virus (RSV) research.[1] Ensuring the safety of laboratory personnel and the integrity of your experiments requires strict adherence to proper handling and disposal protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with AVG-233.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling AVG-233 in a laboratory setting. These recommendations are based on general best practices for handling potent chemical compounds.[2][3][4]

PPE CategoryItemSpecificationRationale
Eye and Face Safety GlassesANSI Z87.1 approved, with side shields.[2]Protects against splashes and airborne particles.
Chemical Splash GogglesTo be worn when there is a higher risk of splashing.Provides a tighter seal around the eyes for enhanced protection.
Face ShieldTo be worn in conjunction with safety glasses or goggles.[2][5]Offers full-face protection from splashes, especially when handling larger quantities or during vigorous mixing.
Hand GlovesChemical-resistant nitrile gloves are generally recommended. Double-gloving may be appropriate for higher-risk procedures.[2][3]Protects against skin contact and absorption. The specific glove material should be chosen based on the solvent used with AVG-233.
Body Laboratory CoatLong-sleeved, preferably flame-resistant.[3]Protects skin and personal clothing from contamination.
Respiratory RespiratorAn N95 respirator or higher may be necessary if there is a risk of aerosolization and the work is not performed in a fume hood.[3]Prevents inhalation of airborne particles. A risk assessment should determine the need for respiratory protection.
Footwear Closed-toe ShoesSturdy, non-slip shoes that fully cover the feet.[3]Protects against spills and dropped objects.

Experimental Protocols: Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of AVG-233. Adherence to this workflow is critical to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling AVG-233 cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh AVG-233 prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_aliquot Aliquot for Experiments handle_dissolve->handle_aliquot cleanup_decontaminate Decontaminate Work Surfaces handle_aliquot->cleanup_decontaminate After Experimentation cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_solid Solid Waste (Contaminated PPE, etc.) cleanup_wash->disp_solid Segregate Waste disp_container_solid Hazardous Waste Container (Solid) disp_solid->disp_container_solid disp_liquid Liquid Waste (Unused Solutions) disp_container_liquid Hazardous Waste Container (Liquid) disp_liquid->disp_container_liquid disp_pickup Arrange for Hazardous Waste Pickup disp_container_solid->disp_pickup disp_container_liquid->disp_pickup

Figure 1. Workflow for Safe Handling and Disposal of AVG-233.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store AVG-233 in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The supplier recommends storage at -20°C for one month or -80°C for six months when in solid form.[1]

Handling Procedures:

  • Preparation: Before handling AVG-233, ensure you are wearing the appropriate PPE as outlined in the table above.[2][3] Prepare your workspace within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Weighing and Dissolving: When weighing the solid compound, use a draft shield to prevent the powder from becoming airborne. When dissolving, add the solvent slowly to the solid to avoid splashing.

  • Experimental Use: All manipulations of AVG-233, including dilutions and transfers, should be performed within the fume hood.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: In the event of a spill, evacuate the immediate area and alert others.[8] For a small spill, if you are trained and have the appropriate spill kit, you can proceed with cleanup.[9]

    • Cover the spill with an absorbent material, working from the outside in.[7][10]

    • Once absorbed, carefully collect the material into a designated hazardous waste container.[9]

    • Decontaminate the spill area with an appropriate cleaning agent.[9]

    • For large spills, evacuate the laboratory, close the doors, and contact your institution's environmental health and safety (EHS) office immediately.[8]

Disposal Plan:

All waste contaminated with AVG-233, including unused solutions, contaminated labware (pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste.[11]

  • Segregation: Do not mix AVG-233 waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "AVG-233".

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's EHS office.[12] Do not pour any solutions containing AVG-233 down the drain.[13] High-temperature incineration is the preferred method for the destruction of pharmaceutical compounds.[14]

References

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